molecular formula C9H17NO B1462346 2-Azaspiro[4.5]decan-8-ol CAS No. 1454307-37-9

2-Azaspiro[4.5]decan-8-ol

Cat. No.: B1462346
CAS No.: 1454307-37-9
M. Wt: 155.24 g/mol
InChI Key: YPDBTGIIQHAPMI-UHFFFAOYSA-N
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Description

2-Azaspiro[4.5]decan-8-ol is a spirocyclic compound characterized by a unique bicyclic structure where a nitrogen atom is incorporated into one of the rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for 2-Azaspiro[4.5]decan-8-ol involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds under specific conditions to form the desired spirocyclic structure . Another method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alcohols.

Scientific Research Applications

2-Azaspiro[4.5]decan-8-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system in which it is used. Generally, it may act by binding to enzymes or receptors, thereby modulating their activity and leading to a biological response .

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.5]decane
  • 2,7-Diazaspiro[4.4]nonane
  • 2-Oxa-7-azaspiro[4.4]nonane
  • 8-Oxa-2-azaspiro[4.5]decan-8-ol

Uniqueness

2-Azaspiro[4.5]decan-8-ol is unique due to its specific spirocyclic structure and the presence of a nitrogen atom within the ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-azaspiro[4.5]decan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-8-1-3-9(4-2-8)5-6-10-7-9/h8,10-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDBTGIIQHAPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1O)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Azaspiro[4.5]decan-8-ol
Reactant of Route 5
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Reactant of Route 6
2-Azaspiro[4.5]decan-8-ol

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